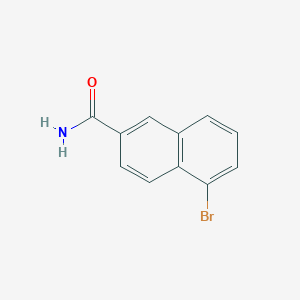

5-Bromo-2-naphthamide

Overview

Description

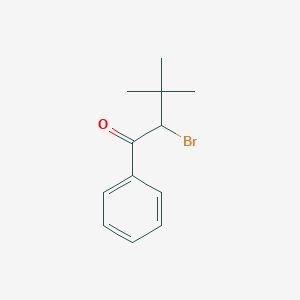

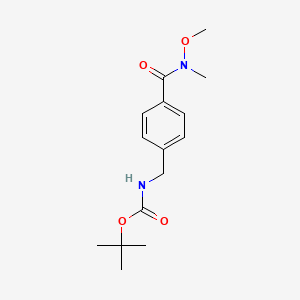

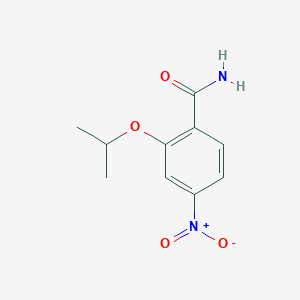

5-Bromo-2-naphthamide is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histochemical Research

5-Bromoindoxyl acetate, a related compound to 5-Bromo-2-naphthamide, has been used in histochemical research for the demonstration of esterases. Its pH optimum was found to be around 5, differing from other acetates used in similar studies. This compound proved valuable due to its fine and uniform granularity of the resulting 5,5' dibromoindigo crystals, enhancing the study of esterases in various tissues (Pearson & Defendi, 1957).

Chemical Synthesis

In chemical synthesis, the preparation of 5-Bromo-2-naphthol, closely related to 5-Bromo-2-naphthamide, involves using a sulfonic acid group as an activating and protecting group for the Sandmeyer reaction. This process highlights the efficiency of using water and sulfuric acid as solvents (Everett, Hamilton & Abelt, 2009).

Dopamine Receptor Ligands

Naphthamides, including those related to 5-Bromo-2-naphthamide, have been studied for their affinity for dopamine D2 and D3 receptors. These compounds, such as N-(1-alkylpiperidin-4-yl)-4-bromo-1-methoxy-2-naphthamides, demonstrate selectivity for the dopamine D3 receptor subtype, indicating potential pharmacological applications (Huang et al., 2001).

Material and Supramolecular Chemistry

Bromo-substituted naphthalene dianhydride derivatives, which include compounds similar to 5-Bromo-2-naphthamide, have been widely used in research fields like materials and supramolecular chemistry. These derivatives serve as important precursors for the synthesis of core-substituted naphthalene diimides (cNDIs) (Ping, 2012).

Immunohistochemistry

2-Bromo-1-naphthol, structurally related to 5-Bromo-2-naphthamide, has been employed as a chromogen for the immunoperoxidase technique in immunohistochemistry. Its use resulted in a blue-violet reaction product, insoluble in aqueous solutions and almost insensitive to light, thus enhancing the effectiveness of double labellings in immunodot assays (Kasper & Noll, 1988).

Organic Synthesis

In organic synthesis, 5-Bromo-2-naphthamide and related compounds have been used as intermediates in various synthesis processes. For instance, 2-Bromo-6-methoxynaphthalene is an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcasing the compound's significance in the pharmaceutical industry (Xu & He, 2010).

Organic Photoacids

2-Naphthol and 7-bromo-2-naphthol, compounds related to 5-Bromo-2-naphthamide, have been exploited as organic photoacids in the preparation of benzyl sulfides and polycyclic amines. This application underscores the use of these compounds in innovative organic synthesis methods (Strada et al., 2019).

properties

IUPAC Name |

5-bromonaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRHYGLUZPKAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)N)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-naphthamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Tert-butyl(dimethyl)silyl]oxybutanenitrile](/img/structure/B8238034.png)

![Tert-butyl[3-(bromomethyl)phenoxy]acetate](/img/structure/B8238082.png)

![tert-butyl (3R)-3-[(2-aminophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238086.png)

![tert-butyl (3R)-3-[(2-nitrophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238091.png)

![tert-butyl 5-ethyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B8238102.png)